molecular formula C9H10OS B169842 1-(2-(Methylthio)phenyl)ethanone CAS No. 1441-97-0

1-(2-(Methylthio)phenyl)ethanone

Cat. No.: B169842
CAS No.: 1441-97-0
M. Wt: 166.24 g/mol
InChI Key: BWAPAQBFRRLPCG-UHFFFAOYSA-N
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Description

1-(2-(Methylthio)phenyl)ethanone: is an organic compound with the molecular formula C9H10OS . It is a sulfur-containing aromatic ketone, characterized by the presence of a methylthio group (-SCH3) attached to the ortho position of the acetophenone structure. This compound is used as an intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Acylation: One common method for synthesizing 1-(2-(Methylthio)phenyl)ethanone involves the Friedel-Crafts acylation of thioanisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Acetylation of Thioanisole: Another method involves the acetylation of thioanisole using acetic anhydride in the presence of a solid acid catalyst like H-beta zeolite.

Industrial Production Methods: Industrial production of this compound often employs the Friedel-Crafts acylation method due to its efficiency and scalability. The use of solid acid catalysts in place of traditional Lewis acids is preferred for environmental and economic reasons, as they can be regenerated and reused .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(2-(Methylthio)phenyl)ethanone can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens, nitrating agents, and sulfonating agents in the presence of catalysts or under specific conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)phenyl)ethanone varies depending on its application. In the context of its use as an intermediate in drug synthesis, the compound’s effects are typically mediated through its transformation into active pharmaceutical ingredients. For instance, in the synthesis of NSAIDs, the compound undergoes further chemical modifications to produce molecules that inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation .

Comparison with Similar Compounds

    p-(Methylthio)acetophenone: Similar in structure but with the methylthio group at the para position.

    m-(Methylthio)acetophenone: Similar in structure but with the methylthio group at the meta position.

    4’-Methoxyacetophenone: Contains a methoxy group instead of a methylthio group.

    4’-Chloroacetophenone: Contains a chloro group instead of a methylthio group.

Uniqueness: 1-(2-(Methylthio)phenyl)ethanone is unique due to the position of the methylthio group, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and biological properties compared to its para and meta counterparts.

Properties

IUPAC Name

1-(2-methylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAPAQBFRRLPCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447167
Record name 1-[2-(Methylsulfanyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1441-97-0
Record name 1-[2-(Methylsulfanyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(methylsulfanyl)phenyl]ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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